

increasing solubility of 8-bromocaffeine derivatives

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Compound Focus: Caffeine, 8-bromo-

CAS No.: 10381-82-5

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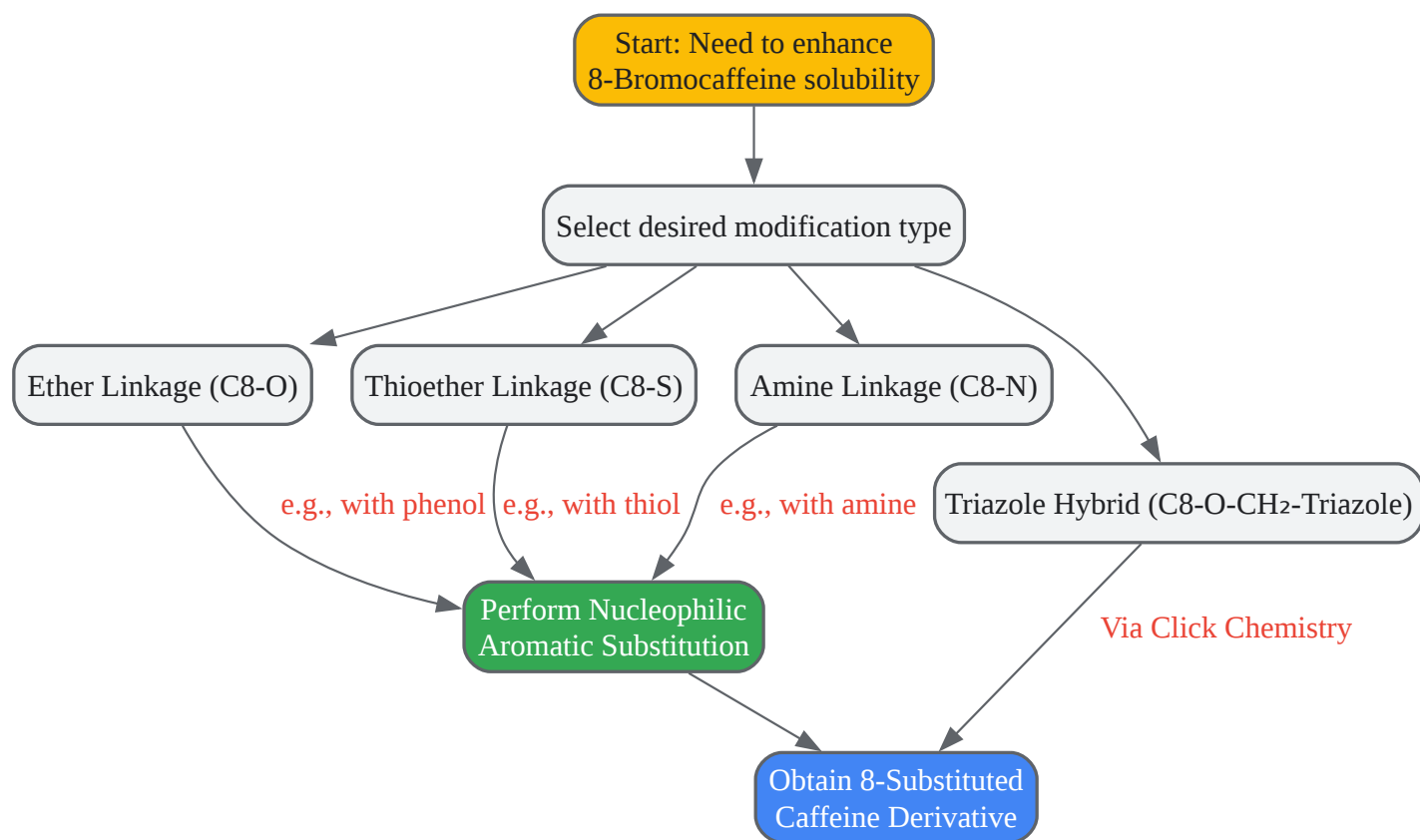
Solubility Enhancement Strategies

Modifying the structure of 8-bromocaffeine at the C8 position is the primary strategy for altering its physicochemical properties, including solubility. The table below summarizes several effective approaches documented in recent literature.

| Modification Type | Specific Derivative Formed | Key Reagents & Conditions | Reported Yield | Solubility Implication / Rationale |
|----------------------------|---|---|----------------|---|
| Ether Formation (C8-O) | 8-(4-bromophenoxy)caffeine [1] | 8-bromocaffeine, 4-bromophenol, Cu, Na ₂ CO ₃ , DMF, reflux [1] | 51% [1] | Alters crystal packing; introduction of aromatic group [1] |
| Thioether Formation (C8-S) | Caffeine-8-(2-thio)propanehydrazide [2] | 8-bromocaffeine, thiopropanoic acid derivatives [2] | 51% - 96% [2] | "Drug-like" properties; introduction of polar hydrazide group [2] |

| Modification Type | Specific Derivative Formed | Key Reagents & Conditions | Reported Yield | Solubility Implication / Rationale |
|---|---|--|---------------------|---|
| Amino Acid Conjugation (C8-N) | Caffeine derivatives with amino-acid esters [3] | 8-bromocaffeine, amino-acid ester hydrochlorides, Pd(OAc) ₂ , XantPhos, Cs ₂ CO ₃ , toluene, MW [3] | Information Missing | Introduction of ionizable/polar amino acid and ester groups [3] |
| Triazole Hybrid (C8-O-CH ₂ -triazole) | 8-caffeinyl-triazolylmethoxy hybrids [4] | 8-propargyloxy caffeine, alkyl azides, Cu(I) catalyst, "Click" conditions [4] | Information Missing | Introduction of a polar, hydrogen-bonding triazole ring and various side chains [4] |

The following workflow outlines the decision process for selecting and performing these modifications:



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Detailed Experimental Protocols

Here are the detailed methodologies for two key synthesis strategies.

Synthesis of 8-(4'-Bromophenoxy)caffeine (Ether Derivative) [1]

This protocol uses a copper-catalyzed Ullmann condensation reaction.

- **Reaction Setup:** In a 50 mL flask equipped with a condenser, mix the following reagents:
 - **8-Bromocaffeine:** 0.82 g (3.0 mmol)
 - **4-Bromophenol:** 2.0 mmol

- **Base:** Sodium carbonate (Na_2CO_3), 0.55 g (4.0 mmol)
- **Catalyst:** Copper powder (Cu), 0.013 g (2.0 mmol)
- **Additive:** 4 drops of pyridine
- **Solvent:** Dimethylformamide (DMF), 15 mL
- **Reaction Execution:** Fit the condenser, protect it with a calcium chloride (CaCl_2) drying tube, and reflux the mixture for 6 hours.
- **Work-up & Purification:** Dissolve the precipitated solid in 15 mL of ethanol and filter to remove insoluble inorganic salts (sodium carbonate and copper). Purify the crude product by recrystallization from ethanol.
- **Expected Outcome:** The title compound is obtained as a solid in 51% yield with a melting point of 233–234 °C [1].

Synthesis of Amino Acid Derivatives via Cross-Coupling [3]

This method uses a palladium-catalyzed cross-coupling reaction.

- **Reaction Setup:** Conduct the reaction in toluene using:
 - **Substrate:** 8-Bromocaffeine
 - **Coupling Partner:** An α -, β -, or ω -amino-acid methyl or t-butyl ester hydrochloride
 - **Catalyst System:** Palladium acetate ($\text{Pd}(\text{OAc})_2$) and XantPhos as a ligand
 - **Base:** Cesium carbonate (Cs_2CO_3)
- **Reaction Execution:** Utilize microwave irradiation to activate the reaction and drive it to completion.
- **Key Application:** The resulting compounds, which incorporate polar and ionizable amino acid fragments, have been studied for their antibacterial activity, indicating improved bioactivity profiles [3].

Frequently Asked Questions

Q: Why is 8-bromocaffeine a key intermediate for modifying solubility? A: The carbon-bromine bond at the C8 position is relatively reactive and can be displaced by various nucleophiles (e.g., O-, S-, N-nucleophiles) in classic aromatic substitution reactions [4]. This allows for the straightforward introduction of functional groups that can dramatically alter the molecule's polarity, hydrogen-bonding capacity, and overall solubility.

Q: What are the typical challenges in these synthesis reactions? A: Common challenges include:

- **Incomplete Reaction:** Ensuring the complete consumption of starting 8-bromocaffeine. This is typically monitored by TLC [2].

- **Catalyst Sensitivity:** Palladium-catalyzed couplings require careful control of anhydrous conditions and catalyst/ligand ratios for good yields [3].
- **Purification:** Removing catalyst residues (copper or palladium) and inorganic salts during work-up is crucial for obtaining a pure product [1] [3].

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